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molecular formula C12H17BrO2 B8361959 5-Bromo-2-(2-ethoxyethoxy)-1,3-dimethylbenzene

5-Bromo-2-(2-ethoxyethoxy)-1,3-dimethylbenzene

Cat. No. B8361959
M. Wt: 273.17 g/mol
InChI Key: RWWXXYHNFXQMHN-UHFFFAOYSA-N
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Patent
US06627651B1

Procedure details

To 60% sodium hydride (4.4 g) suspended in DMF (50 ml) was added dropwise under ice cooling a solution of 4-bromo-2,6-dimethylphenol (20 g) in DMF (100 ml). After stirring at room temperature for 2 hours under a nitrogen atmosphere, bromoethyl ethyl ether (12.3 ml) and sodium iodide (16.4 g) were added thereto, and the resulting mixture was heated overnight at 75° C. The reaction mixture was poured into water and was extracted with ethyl acetate. The organic layer was washed with water and an aqueous saturated solution of sodium chloride, and was dried with anhydrous magnesium sulfate. The resulting organic layer was evaporated under reduced pressure to remove the solvent, and the residue was purified by silica gel chromatography (ethyl acetate/hexane) to obtain 5-bromo-2-(2-ethoxyethoxy)-1,3-dimethylbenzene (24.1 g) as a colorless oil.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Three
Quantity
16.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([OH:11])=[C:6]([CH3:12])[CH:5]=1.[CH2:13]([O:15][CH2:16][CH2:17]Br)[CH3:14].[I-].[Na+]>CN(C=O)C.O>[Br:3][C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([O:11][CH2:14][CH2:13][O:15][CH2:16][CH3:17])=[C:6]([CH3:12])[CH:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)C)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(C)OCCBr
Name
Quantity
16.4 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated overnight at 75° C
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated solution of sodium chloride, and was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)C)OCCOCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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